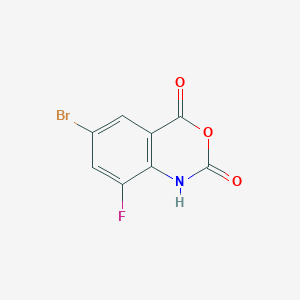

5-Bromo-3-fluoroisatoic anhydride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-8-fluoro-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFNO3/c9-3-1-4-6(5(10)2-3)11-8(13)14-7(4)12/h1-2H,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWIBKZSJOMMQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)OC(=O)N2)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-3-fluoroisatoic Anhydride: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Bromo-3-fluoroisatoic anhydride. It is intended to be a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, offering insights into the potential applications of this versatile chemical intermediate.

Core Chemical Properties

This compound is a halogenated derivative of isatoic anhydride, presenting as a faint brown powder.[1] Its chemical structure, characterized by the presence of both bromine and fluorine atoms on the aromatic ring, makes it an attractive building block for the synthesis of a variety of heterocyclic compounds, particularly in the development of novel therapeutic agents.

Physicochemical Data

| Property | Value | Source/Reference |

| Molecular Formula | C₈H₃BrFNO₃ | [1] |

| Molecular Weight | 260.02 g/mol | [1] |

| Appearance | Faint brown powder | [1] |

| Purity | ≥95% | [1] |

| CAS Number | 1049118-00-4 | [1] |

| InChI | InChI=1S/C8H3BrFNO3/c9-3-1-4-6(5(10)2-3)11-8(13)14-7(4)12/h1-2H,(H,11,13) | [1] |

| SMILES | O=c1[nH]c2c(F)cc(Br)cc2c(=O)o1 | [1] |

| Synonyms | 6-Bromo-8-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione | [1] |

| Melting Point | Estimated: 270-290 °C (with decomposition) | Based on 5-Bromoisatoic anhydride (280-285 °C, dec.)[2][3] and 5-Fluoroisatoic anhydride (259-262 °C)[4] |

| Boiling Point | Data not available (likely decomposes) | N/A |

| Solubility | Expected to be soluble in polar aprotic solvents like DMF and DMSO | Based on solubility of similar isatoic anhydrides[3][4] |

Synthesis and Reactivity

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be extrapolated from the general synthesis of isatoic anhydrides and the preparation of its precursors. A potential two-step synthesis is outlined below:

Step 1: Synthesis of 2-Amino-5-bromo-3-fluorobenzoic acid

This precursor could be synthesized from a suitable commercially available starting material, such as 2-amino-3-fluorobenzoic acid, via electrophilic bromination.

Step 2: Cyclization to form this compound

The resulting substituted anthranilic acid can then be cyclized using a phosgene equivalent, such as triphosgene or diphosgene, in an appropriate solvent.

Reactivity: A Gateway to Quinazolinones

Isatoic anhydrides are valuable precursors for the synthesis of quinazolinones and related heterocyclic systems. The anhydride ring is susceptible to nucleophilic attack, leading to ring-opening and subsequent cyclization reactions. This reactivity is the cornerstone of its utility in medicinal chemistry.

The general reaction involves the treatment of the isatoic anhydride with a primary amine or ammonia, which acts as a nucleophile. The reaction proceeds through an intermediate N-substituted 2-aminobenzamide, which then undergoes intramolecular cyclization to form the quinazolinone ring system.

Experimental Protocols

While a specific protocol for this compound is not available, the following general procedure for the synthesis of quinazolinones from isatoic anhydrides can be adapted by a skilled chemist.

General Protocol for the Synthesis of Substituted Quinazolinones:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of this compound in a suitable solvent (e.g., glacial acetic acid, ethanol, or DMF).

-

Addition of Amine: To this solution, add a slight excess (1.1 to 1.2 equivalents) of the desired primary amine.

-

Reaction Conditions: The reaction mixture is then heated to reflux for a period of 2 to 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired quinazolinone derivative.

Biological Relevance and Potential Applications

The true value of this compound lies in its potential as a scaffold for the synthesis of biologically active molecules. Quinazolinone derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7][8][9]

The presence of both bromo and fluoro substituents on the quinazolinone core can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Halogen atoms can modulate lipophilicity, metabolic stability, and binding interactions with biological targets.

-

Anticancer Activity: Numerous studies have highlighted the potential of bromo- and fluoro-substituted quinazolinones as potent anticancer agents.[5][8] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

-

Antimicrobial Activity: The quinazolinone scaffold has also been explored for the development of novel antimicrobial agents.[6][7][9] The incorporation of bromine and fluorine can enhance the antimicrobial potency against a range of bacterial and fungal pathogens.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds, particularly substituted quinazolinones. Its unique halogenation pattern offers opportunities for the development of novel drug candidates with potentially enhanced biological activities. This technical guide provides a foundational understanding of its chemical properties and reactivity, aiming to facilitate its use in innovative research and drug discovery programs.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 5-Bromo isatoic anhydride | CAS#:4692-98-2 | Chemsrc [chemsrc.com]

- 3. 5-Bromoisatoic anhydride | 4692-98-2 [chemicalbook.com]

- 4. 5-Fluoroisatonic anhydride | 321-69-7 [chemicalbook.com]

- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medires [mediresonline.org]

- 7. Synthesis and antimicrobial activity of dibromo quinazolinone. [wisdomlib.org]

- 8. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsonline.com [ijpsonline.com]

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-3-fluoroisatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 5-Bromo-3-fluoroisatoic anhydride, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines plausible synthetic routes, detailed experimental protocols, and expected characterization data based on established chemical principles and analogous compounds.

Introduction

This compound, also known as 6-Bromo-8-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, is a substituted derivative of isatoic anhydride. Isatoic anhydrides are versatile building blocks in organic synthesis, serving as precursors to a wide range of nitrogen-containing heterocycles, including quinazolinones, benzodiazepines, and acridones, many of which exhibit significant biological activity. The introduction of bromine and fluorine atoms into the isatoic anhydride scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, making this compound a valuable intermediate for the synthesis of novel therapeutic agents.

Synthesis of this compound

Two primary synthetic strategies are proposed for the preparation of this compound. The first involves the cyclization of the corresponding anthranilic acid, while the second is based on the oxidation of a substituted isatin or indole.

Synthesis via Cyclization of 2-Amino-5-bromo-3-fluorobenzoic Acid

A common and effective method for the synthesis of isatoic anhydrides is the reaction of an anthranilic acid derivative with phosgene or a phosgene equivalent, such as triphosgene.[1] This approach is advantageous due to the commercial availability of the starting material, 2-amino-5-bromo-3-fluorobenzoic acid.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a solution of 2-amino-5-bromo-3-fluorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dioxane is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas trap.

-

Addition of Phosgene Equivalent: A solution of triphosgene (0.4 eq) in the same anhydrous solvent is added dropwise to the stirred solution of the anthranilic acid at 0 °C.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude solid is triturated with a non-polar solvent like hexane to remove any unreacted triphosgene and byproducts.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Synthesis via Oxidation of 5-Bromo-3-fluoroindole

An alternative route involves the oxidation of a corresponding indole derivative. A general and environmentally friendly method for the oxidation of indoles to isatoic anhydrides utilizes Oxone (potassium peroxymonosulfate).[2]

Experimental Protocol:

-

Reaction Setup: To a solution of 5-bromo-3-fluoroindole (1.0 eq) in a mixture of dimethylformamide (DMF) and water (4:1) is added Oxone (4.0 eq) in one portion.

-

Reaction Conditions: The reaction mixture is stirred vigorously at room temperature.

-

Monitoring: The reaction is monitored by TLC for the disappearance of the starting indole.

-

Work-up: Once the reaction is complete, the mixture is diluted with water and extracted with ethyl acetate.

-

Isolation and Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting solid is purified by column chromatography on silica gel or by recrystallization to afford this compound.

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound would be performed using standard analytical techniques. The expected data is summarized in the table below, based on the analysis of similar compounds.[2]

| Parameter | Expected Value |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₈H₃BrFNO₃ |

| Molecular Weight | 260.02 g/mol |

| Melting Point | >250 °C (with decomposition) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 11.9 (s, br, 1H, NH), 8.0-7.8 (m, 2H, Ar-H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 160-158 (C=O, anhydride), 150-148 (C-F, d), 140-110 (aromatic carbons), 115-113 (C-Br) |

| IR (KBr, cm⁻¹) | 3200-3100 (N-H stretch), 1780-1760 (C=O, anhydride), 1740-1720 (C=O, anhydride), 1620-1580 (C=C, aromatic) |

| Mass Spectrometry (ESI-) | m/z: 257.9 [M-H]⁻ |

Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the primary synthetic route to this compound from 2-amino-5-bromo-3-fluorobenzoic acid.

Caption: Synthesis of this compound.

Experimental Workflow

The logical flow of the synthesis and characterization process is depicted in the diagram below.

Caption: Experimental workflow for synthesis and characterization.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The outlined synthetic protocols, based on well-established methodologies for analogous compounds, offer reliable pathways for its preparation. The expected characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. The availability of this key intermediate is anticipated to facilitate the discovery and development of novel bioactive molecules in the field of medicinal chemistry.

References

Spectroscopic Analysis of 5-Bromo-3-fluoroisatoic Anhydride: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromo-3-fluoroisatoic anhydride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published spectroscopic data for this compound, this document presents a detailed analysis of the closely related and well-characterized compound, 5-bromoisatoic anhydride, as a representative example. The guide details expected spectroscopic behaviors and provides standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of substituted isatoic anhydrides.

Introduction

This compound (CAS RN: 1049118-00-4), also known as 6-Bromo-8-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, is a halogenated derivative of isatoic anhydride. Its structural features make it a valuable building block in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry. Accurate and thorough spectroscopic characterization is paramount for verifying the identity, purity, and structure of such compounds. This guide outlines the fundamental spectroscopic techniques employed for this purpose.

While specific, publicly available spectra for this compound are scarce, the principles of spectroscopic analysis can be effectively illustrated using the analogous compound, 5-bromoisatoic anhydride (CAS RN: 4692-98-2). The data and methodologies presented herein provide a strong predictive framework for the spectroscopic properties of this compound.

Spectroscopic Data of 5-Bromoisatoic Anhydride (as a proxy)

The following tables summarize the available spectroscopic data for 5-bromoisatoic anhydride. This data serves as a reference for the expected spectral characteristics of related isatoic anhydrides.

NMR Spectroscopy Data

Table 1: ¹H NMR Data of 5-Bromoisatoic Anhydride

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.85 | s (br) | - | NH |

| 7.96 | dd | 8.7, 0.8 | Ar-H |

| 7.87 | dd | 8.7, 2.3 | Ar-H |

| 7.09 | dd | 8.8, 0.8 | Ar-H |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data of 5-Bromoisatoic Anhydride

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C=O (anhydride) |

| ~148 | C=O (carbamate) |

| ~140 | C-Br |

| ~138 | Ar-C |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~118 | Ar-C |

| ~115 | Ar-CH |

Note: These are predicted values and may vary from experimental results.

IR Spectroscopy Data

Table 3: FT-IR Data of 5-Bromoisatoic Anhydride

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3200-3000 | N-H stretch |

| ~1780-1740 | C=O stretch (anhydride, asymmetric) |

| ~1740-1700 | C=O stretch (anhydride, symmetric) |

| ~1620-1580 | C=C stretch (aromatic) |

| ~1250-1200 | C-O stretch (anhydride) |

| ~800-750 | C-H bend (aromatic, out-of-plane) |

| ~700-600 | C-Br stretch |

Note: The characteristic double peak for the anhydride C=O stretch is a key diagnostic feature.

Mass Spectrometry Data

Table 4: Mass Spectrometry Data of 5-Bromoisatoic Anhydride

| m/z | Assignment |

| 241/243 | [M]⁺ (isotopic pattern for Br) |

| 197/199 | [M-CO₂]⁺ |

| 118 | [M-Br-CO₂]⁺ |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of isatoic anhydrides.

NMR Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the molecular structure.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the isatoic anhydride derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s.

-

-

¹⁹F NMR Acquisition (for this compound):

-

Acquire a one-dimensional fluorine spectrum.

-

A proton-decoupled ¹⁹F spectrum may also be beneficial to simplify multiplets.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample holder or clean ATR crystal.

-

Collect the sample spectrum.

-

Typical parameters: scan range 4000-400 cm⁻¹, resolution 4 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable m/z range.

-

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. For halogenated compounds, pay close attention to the isotopic patterns.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.

Caption: General workflow for the synthesis and spectroscopic characterization of an isatoic anhydride.

Caption: Logical flow for integrating multi-spectroscopic data for structure elucidation.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characterization of this compound by leveraging data from the closely related 5-bromoisatoic anhydride. The presented data tables and experimental protocols offer a practical framework for researchers in the field of synthetic and medicinal chemistry. Adherence to these standardized methods will ensure the reliable and accurate characterization of this important class of compounds. Further research is encouraged to publish the specific spectroscopic data for this compound to enrich the scientific literature.

5-Bromo-3-fluoroisatoic anhydride CAS number and supplier information

CAS Number: 1049118-00-4

This technical guide provides an in-depth overview of 5-Bromo-3-fluoroisatoic anhydride, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. This document outlines its chemical properties, potential synthetic routes, characteristic reactions, and a list of commercial suppliers.

Chemical and Physical Properties

This compound, also known as 6-Bromo-8-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, is a fine chemical intermediate. While extensive experimental data is not publicly available, the following table summarizes its key properties based on supplier information.

| Property | Value | Source |

| CAS Number | 1049118-00-4 | BLD Pharm, CymitQuimica |

| Molecular Formula | C₈H₃BrFNO₃ | CymitQuimica |

| Molecular Weight | 260.02 g/mol | CymitQuimica |

| Appearance | Faint brown powder | CymitQuimica |

| Purity | ≥95% | CymitQuimica |

| Synonyms | 6-Bromo-8-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione | CymitQuimica |

Synthesis of Isatoic Anhydrides: A General Overview

The following diagram illustrates a generalized synthetic workflow for the preparation of isatoic anhydrides from anthranilic acids.

Reactivity and Potential Applications

Isatoic anhydrides are versatile intermediates in organic synthesis, primarily due to the reactivity of the anhydride functionality. The ring can be opened by a variety of nucleophiles, leading to the formation of a diverse range of substituted anthranilic acid derivatives. This reactivity makes them valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.

The general reaction of isatoic anhydrides with nucleophiles is depicted in the following diagram.

References

Solubility Profile of 5-Bromo-3-fluoroisatoic Anhydride in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-3-fluoroisatoic anhydride in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents a detailed analysis of the solubility of the parent compound, isatoic anhydride. The experimental protocols outlined herein are directly applicable for determining the solubility of this compound and its derivatives.

Introduction

This compound is a halogenated derivative of isatoic anhydride, a versatile heterocyclic compound used extensively in the synthesis of pharmaceuticals, agrochemicals, and pigments. The solubility of this compound is a critical parameter in drug development and synthetic chemistry, influencing reaction kinetics, purification methods, and formulation strategies. Understanding its behavior in various organic solvents is essential for optimizing experimental conditions and ensuring reproducible results.

Solubility Data: Isatoic Anhydride in Common Organic Solvents

The following table summarizes the mole fraction solubility (x) of isatoic anhydride in twelve common organic solvents at various temperatures, as determined by the gravimetric method.[1][2] This data serves as a valuable reference point for predicting the solubility behavior of its halogenated derivatives.

| Solvent | Temperature (K) | Mole Fraction Solubility (10^3 * x) |

| Alcohols | ||

| Methanol | 288.15 | 3.68 |

| 298.15 | 5.32 | |

| 308.15 | 7.61 | |

| 318.15 | 10.83 | |

| 328.15 | 15.21 | |

| Ethanol | 288.15 | 2.15 |

| 298.15 | 3.11 | |

| 308.15 | 4.49 | |

| 318.15 | 6.43 | |

| 328.15 | 9.15 | |

| 1-Propanol | 288.15 | 1.52 |

| 298.15 | 2.21 | |

| 308.15 | 3.20 | |

| 318.15 | 4.62 | |

| 328.15 | 6.64 | |

| Isopropyl alcohol | 288.15 | 1.18 |

| 298.15 | 1.73 | |

| 308.15 | 2.53 | |

| 318.15 | 3.69 | |

| 328.15 | 5.36 | |

| Esters | ||

| Methyl acetate | 288.15 | 2.89 |

| 298.15 | 4.13 | |

| 308.15 | 5.86 | |

| 318.15 | 8.25 | |

| 328.15 | 11.53 | |

| Ethyl acetate | 288.15 | 2.01 |

| 298.15 | 2.89 | |

| 308.15 | 4.14 | |

| 318.15 | 5.89 | |

| 328.15 | 8.36 | |

| Propyl acetate | 288.15 | 1.65 |

| 298.15 | 2.39 | |

| 308.15 | 3.45 | |

| 318.15 | 4.96 | |

| 328.15 | 7.11 | |

| Isopropyl acetate | 288.15 | 1.43 |

| 298.15 | 2.09 | |

| 308.15 | 3.05 | |

| 318.15 | 4.43 | |

| 328.15 | 6.44 | |

| Ketones | ||

| Acetone | 288.15 | 4.87 |

| 298.15 | 6.81 | |

| 308.15 | 9.46 | |

| 318.15 | 13.06 | |

| 328.15 | 17.89 | |

| 2-Butanone | 288.15 | 3.76 |

| 298.15 | 5.25 | |

| 308.15 | 7.30 | |

| 318.15 | 10.08 | |

| 328.15 | 13.82 | |

| Other Solvents | ||

| Acetonitrile | 288.15 | 1.95 |

| 298.15 | 2.75 | |

| 308.15 | 3.86 | |

| 318.15 | 5.38 | |

| 328.15 | 7.46 | |

| 1,4-Dioxane | 288.15 | 5.11 |

| 298.15 | 7.12 | |

| 308.15 | 9.85 | |

| 318.15 | 13.56 | |

| 328.15 | 18.52 |

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid compound, such as this compound, in an organic solvent using the gravimetric method.[1][3][4]

1. Materials and Apparatus:

-

Compound of interest (e.g., this compound)

-

High-purity organic solvents

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Analytical balance (accuracy ±0.1 mg)

-

Drying oven

-

Syringe with a filter (pore size appropriate to separate solid from the solution)

-

Pre-weighed weighing bottles

2. Procedure:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the selected organic solvent in the jacketed glass vessel.

-

Equilibration: The vessel is sealed to prevent solvent evaporation. The solution is continuously stirred using the magnetic stirrer, and the temperature is maintained at the desired level by circulating water from the thermostatic bath through the jacket. The mixture is stirred for a sufficient time to ensure that equilibrium is reached (typically several hours).

-

Sampling: Once equilibrium is achieved, stirring is stopped, and the solution is allowed to stand for a sufficient time for the undissolved solid to settle. A sample of the clear supernatant is withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to avoid precipitation or crystallization during sampling.

-

Gravimetric Analysis: The withdrawn sample is immediately transferred to a pre-weighed weighing bottle. The bottle is then weighed to determine the mass of the solution.

-

Drying: The solvent is evaporated from the weighing bottle in a drying oven at a temperature below the decomposition point of the solute. The bottle is dried to a constant weight.

-

Calculation: The mass of the dissolved solid and the mass of the solvent are determined by the difference in weights. The mole fraction solubility is then calculated using the following formula:

x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

where:

-

x is the mole fraction solubility

-

m_solute is the mass of the dissolved solid

-

M_solute is the molar mass of the solid

-

m_solvent is the mass of the solvent

-

M_solvent is the molar mass of the solvent

-

3. Data Correlation:

The experimental solubility data can be correlated with various thermodynamic models, such as the modified Apelblat model or the van't Hoff model, to predict the solubility at different temperatures and to derive thermodynamic properties of the dissolution process.[1][2]

Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a solid organic compound using the gravimetric method.

Caption: Experimental workflow for determining solid solubility via the gravimetric method.

Conclusion

References

Thermal Stability and Decomposition of 5-Bromo-3-fluoroisatoic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 5-Bromo-3-fluoroisatoic anhydride. Due to the limited availability of direct experimental data for this specific compound, this paper leverages data from closely related analogues, namely 5-Bromoisatoic anhydride and the parent isatoic anhydride, to establish a predictive framework. This guide also outlines detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that can be employed to precisely characterize this compound.

Introduction

This compound is a halogenated derivative of isatoic anhydride, a class of compounds widely utilized as versatile intermediates in the synthesis of a broad spectrum of pharmaceuticals and biologically active molecules. The thermal stability of such intermediates is a critical parameter, influencing storage conditions, reaction parameters, and the overall safety profile of synthetic processes. Understanding the decomposition pathway and the onset of thermal events is paramount for process optimization and hazard assessment in drug development.

This document serves as a foundational resource, presenting available data on analogous compounds to infer the thermal behavior of this compound and providing the necessary experimental framework for its empirical determination.

Predicted Thermal Properties and Decomposition Data

| Compound | Decomposition Temperature (°C) | Observations |

| 5-Bromoisatoic anhydride | 280 - 285[1] | Decomposes upon melting. |

| Isatoic anhydride | 243 (with decomposition)[2] | Decomposes upon melting. |

| This compound | Not available | Predicted to be in a similar range to the bromo-analogue, potentially influenced by the additional fluorine substitution. |

It is anticipated that the thermal decomposition of this compound will occur in a temperature range comparable to that of 5-Bromoisatoic anhydride. The presence of the electronegative fluorine atom may have a slight influence on the onset of decomposition, a hypothesis that requires experimental verification.

Proposed Decomposition Pathway

The thermal decomposition of isatoic anhydrides is generally characterized by the extrusion of carbon dioxide. This process is initiated by the thermal cleavage of the anhydride ring. For this compound, a plausible decomposition pathway is proposed to proceed via the formation of a highly reactive benzynedione intermediate, which would then fragment.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal stability and decomposition of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the onset of decomposition and quantifying mass loss.

Experimental Workflow:

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Table of TGA Parameters:

| Parameter | Recommended Value | Rationale |

| Sample Mass | 5 - 10 mg | Ensures a detectable mass change while minimizing thermal gradients within the sample. |

| Heating Rate | 10 °C/min | A standard rate that provides good resolution of thermal events. |

| Temperature Range | 25 °C - 400 °C | Sufficient to cover the expected decomposition range based on analogues. |

| Atmosphere | Nitrogen (or Argon) | An inert atmosphere prevents oxidative decomposition, isolating the thermal degradation process. |

| Flow Rate | 20 - 50 mL/min | Ensures efficient removal of gaseous decomposition products. |

| Crucible Type | Alumina or Platinum | Inert and stable at high temperatures. |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, enthalpies of fusion, and the enthalpy of decomposition.

Experimental Workflow:

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Table of DSC Parameters:

| Parameter | Recommended Value | Rationale |

| Sample Mass | 2 - 5 mg | A smaller sample size improves peak resolution and minimizes thermal lag. |

| Heating Rate | 10 °C/min | Provides a good balance between sensitivity and resolution. |

| Temperature Range | 25 °C - 350 °C | To observe melting and subsequent decomposition, while staying within the operational limits of standard aluminum pans. |

| Atmosphere | Nitrogen (or Argon) | Prevents oxidative side reactions. |

| Pan Type | Hermetically sealed aluminum pans | Contains any volatile decomposition products and prevents contamination of the DSC cell. |

Conclusion

While direct experimental data for the thermal stability and decomposition of this compound is currently lacking, a predictive understanding can be formulated based on the behavior of its close structural analogues. It is anticipated that the compound will exhibit a decomposition temperature in the range of 280-285 °C, likely accompanied by the release of carbon dioxide.

For drug development professionals and researchers, it is imperative to conduct empirical studies to ascertain the precise thermal profile of this compound. The detailed TGA and DSC protocols provided in this guide offer a robust framework for such investigations. The resulting data will be crucial for ensuring the safety, efficacy, and quality of processes and products involving this compound.

References

The Reaction of 5-Bromo-3-fluoroisatoic Anhydride with Primary Amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reaction mechanisms of 5-bromo-3-fluoroisatoic anhydride with primary amines, a critical transformation in the synthesis of valuable scaffolds for drug discovery. Due to the limited availability of specific literature on this compound, this guide synthesizes information from the well-established chemistry of isatoic anhydrides and extrapolates the mechanistic and practical considerations arising from the presence of bromine and fluorine substituents.

Core Reaction Mechanism: Nucleophilic Acyl Substitution and Ring Opening

The reaction of this compound with a primary amine proceeds through a nucleophilic acyl substitution mechanism, leading to the ring-opening of the anhydride. This process can be dissected into several key steps:

-

Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks one of the carbonyl carbons of the isatoic anhydride. The C4 carbonyl is generally the more electrophilic site.

-

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

-

Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the acyl-oxygen bond and the opening of the heterocyclic ring. This step is accompanied by a proton transfer.

-

Decarboxylation: The resulting carbamic acid intermediate is unstable and readily undergoes decarboxylation, releasing carbon dioxide.

-

Product Formation: The final product is a 2-amino-5-bromo-3-fluorobenzamide derivative.

The presence of the electron-withdrawing fluorine and bromine atoms on the aromatic ring is expected to influence the reaction rate. The fluorine atom at the 3-position and the bromine atom at the 5-position both increase the electrophilicity of the carbonyl carbons, likely leading to a faster reaction rate compared to unsubstituted isatoic anhydride.

Experimental Considerations and a Representative Protocol

While specific experimental protocols for the reaction of this compound with primary amines are not widely published, a general procedure can be adapted from protocols for similar substituted isatoic anhydrides.

Representative Experimental Protocol:

Materials:

-

This compound

-

Primary amine (e.g., methylamine, benzylamine)

-

Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

-

Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound (1.0 equivalent) in the chosen aprotic solvent.

-

To this solution, add the primary amine (1.0-1.2 equivalents) dropwise at room temperature. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature for a period of 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Note: The optimal solvent, temperature, and reaction time will depend on the specific primary amine used and should be determined empirically.

Quantitative Data for Analogous Reactions

| Isatoic Anhydride Derivative | Primary Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Isatoic Anhydride | Benzylamine | DMF | 25 | 4 | 95 |

| 5-Chloroisatoic Anhydride | Aniline | Acetic Acid | 100 | 2 | 88 |

| 5-Nitroisatoic Anhydride | Methylamine | THF | 0-25 | 6 | 92 |

| 6-Fluoroisatoic Anhydride | Cyclopropylamine | DCM | 25 | 12 | 85 |

This table is a compilation of representative data from various sources for analogous reactions and is intended for illustrative purposes only.

Applications in Drug Development

The 2-amino-5-bromo-3-fluorobenzamide scaffold, produced from the reaction of this compound with primary amines, is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the amino, bromo, and fluoro groups provides multiple points for further chemical modification, making it a versatile building block in medicinal chemistry.

Derivatives of this scaffold have been investigated for a range of therapeutic applications, including but not limited to:

-

Kinase Inhibitors: The aminobenzamide core can be elaborated to target the ATP-binding site of various kinases involved in cancer and inflammatory diseases.

-

Ion Channel Modulators: The specific substitution pattern can be tailored to interact with ion channels, offering potential treatments for neurological and cardiovascular disorders.

-

Agrochemicals: Similar to their pharmaceutical applications, these scaffolds are also explored in the development of novel pesticides and herbicides.

The logical workflow for the utilization of this reaction in a drug discovery program is outlined below.

Visualizing the Reaction and its Application

Reaction Mechanism Workflow

The Elusive Crystal Structure of 5-Bromo-3-fluoroisatoic Anhydride: A Technical Overview

Despite its potential significance in medicinal chemistry and drug development, the definitive single-crystal X-ray structure of 5-Bromo-3-fluoroisatoic anhydride remains unreported in the public domain. This technical guide consolidates the available physicochemical data for this compound, presents a general synthetic methodology for related isatoic anhydrides, and explores the biological contexts in which this class of molecules is active.

For researchers, scientists, and drug development professionals, understanding the three-dimensional arrangement of atoms in a molecule is paramount for structure-activity relationship (SAR) studies and rational drug design. The absence of crystallographic data for this compound necessitates a reliance on analogous structures and computational modeling to infer its properties. This document aims to provide a comprehensive overview of the known information.

Physicochemical Properties

While a definitive crystal structure is not available, certain physicochemical properties of this compound have been reported. These are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₃BrFNO₃ |

| Molecular Weight | 260.02 g/mol |

| Synonyms | 6-Bromo-8-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione |

| Appearance | Faint brown powder |

| Purity | ≥95% |

| InChI | InChI=1S/C8H3BrFNO3/c9-3-1-4-6(5(10)2-3)11-8(13)14-7(4)12/h1-2H,(H,11,13) |

| SMILES | O=c1[nH]c2c(F)cc(Br)cc2c(=O)o1 |

General Experimental Protocol: Synthesis of Substituted Isatoic Anhydrides

The synthesis of substituted isatoic anhydrides, such as the 5-bromo-3-fluoro derivative, typically proceeds through the cyclization of the corresponding anthranilic acid. A general procedure involves the reaction of a substituted 2-aminobenzoic acid with a phosgene equivalent. The following is a representative protocol that can be adapted for the synthesis of this compound from 2-amino-5-bromo-3-fluorobenzoic acid.

Materials:

-

Substituted 2-aminobenzoic acid (e.g., 2-amino-5-bromo-3-fluorobenzoic acid)

-

Triphosgene

-

Anhydrous toluene (or other suitable inert solvent)

-

Inert gas atmosphere (e.g., Nitrogen or Argon)

-

Stirring apparatus and reflux condenser

Procedure:

-

A solution of the substituted 2-aminobenzoic acid in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere.

-

Triphosgene (0.33 to 0.5 equivalents relative to the anthranilic acid) is cautiously added to the solution. The reaction is typically exothermic and may require cooling.

-

The reaction mixture is then heated to reflux and maintained at this temperature for several hours (typically 2-6 hours) while stirring.

-

Reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, which usually induces precipitation of the isatoic anhydride product.

-

The precipitate is collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove any remaining impurities, and dried under vacuum.

-

The final product can be further purified by recrystallization from an appropriate solvent if necessary.

This general protocol provides a viable route to a wide range of substituted isatoic anhydrides. The specific reaction conditions, such as solvent, temperature, and reaction time, may require optimization for each specific substrate.

Biological Activity and Signaling Pathways of Isatoic Anhydride Derivatives

Isatoic anhydride and its derivatives are versatile scaffolds in medicinal chemistry, known to exhibit a range of biological activities. They are often used as precursors for the synthesis of quinazolinones, a class of compounds with significant pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.

One of the key areas where isatoic anhydride derivatives have shown promise is in the modulation of inflammatory pathways. For instance, derivatives of isatoic anhydride have been investigated for their ability to inhibit the production of pro-inflammatory cytokines.

Below is a conceptual workflow for the synthesis and a diagram illustrating a potential anti-inflammatory mechanism of action for a generic isatoic anhydride derivative.

Conclusion

While the definitive crystal structure of this compound is yet to be determined, the available data provides a foundation for its use in chemical synthesis and as a scaffold for the development of novel therapeutic agents. The general synthetic protocols and an understanding of the biological activities of related compounds offer valuable insights for researchers in the field. The determination of its single-crystal structure in the future would undoubtedly provide a significant leap forward in understanding its structure-activity relationships and would be a valuable addition to the crystallographic literature.

Purity Analysis of 5-Bromo-3-fluoroisatoic Anhydride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 5-Bromo-3-fluoroisatoic anhydride. The document outlines detailed experimental protocols for key analytical techniques, presents data in a structured format, and includes workflow diagrams to illustrate the purity analysis process. This guide is intended to assist researchers and quality control professionals in establishing robust analytical methods for this important chemical intermediate.

Introduction

This compound, with the chemical formula C₈H₃BrFNO₃, is a halogenated derivative of isatoic anhydride.[1] Isatoic anhydrides are valuable synthons in organic synthesis, serving as precursors for a wide range of heterocyclic compounds and biologically active molecules.[2][3] Given its role in complex chemical syntheses, ensuring the purity of this compound is critical to control reaction outcomes, minimize by-product formation, and ensure the quality of the final products.

This guide details the application of modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS), for the comprehensive purity assessment of this compound.

Analytical Methodologies

A multi-faceted approach is recommended for the definitive purity analysis of this compound. While techniques like Gas Chromatography (GC) have been used for isatoic anhydride analysis, they often require derivatization due to the thermal lability of the anhydride moiety.[4] Therefore, liquid chromatography and spectroscopic methods are generally preferred for a more direct and accurate assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for quantifying the purity of this compound and detecting non-volatile impurities. A reversed-phase method is typically suitable for this type of aromatic compound.

Table 1: HPLC Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in Acetonitrile |

Table 2: Illustrative HPLC Purity Data

| Peak Number | Retention Time (min) | Area (%) | Identification |

| 1 | 3.5 | 0.15 | Impurity A (e.g., Starting Material) |

| 2 | 8.2 | 99.7 | This compound |

| 3 | 12.1 | 0.10 | Impurity B (e.g., By-product) |

| 4 | 15.4 | 0.05 | Impurity C (e.g., Dimer) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of this compound and the identification of structurally related impurities. Both ¹H and ¹³C NMR should be employed.

Table 3: NMR Acquisition Parameters

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz |

| Solvent | DMSO-d₆ | DMSO-d₆ |

| Temperature | 25 °C | 25 °C |

| Pulse Program | zg30 | zgpg30 |

| Number of Scans | 16 | 1024 |

| Relaxation Delay | 2 s | 2 s |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful technique for the identification of unknown impurities.

Table 4: LC-MS Method Parameters

| Parameter | Value |

| LC System | UPLC with a C18 column |

| Mobile Phase | As per HPLC method |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |

| Scan Range | 50 - 1000 m/z |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

Potential Impurities

The purity profile of this compound is largely dependent on the synthetic route employed. Common methods for the synthesis of isatoic anhydrides include the cyclization of anthranilic acids using phosgene or its equivalents.[2][5] Potential impurities could include:

-

Starting Materials: Unreacted 2-amino-5-bromo-3-fluorobenzoic acid.

-

Reaction Intermediates: Incompletely cyclized intermediates.

-

By-products: Products arising from side reactions, such as decarboxylation or intermolecular reactions.

-

Reagents: Residual coupling agents or solvents.

Experimental Protocols

HPLC Purity Determination

-

Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL solution. Sonicate for 5 minutes to ensure complete dissolution.

-

Instrument Setup: Equilibrate the HPLC system with the mobile phase conditions outlined in Table 1 for at least 30 minutes.

-

Analysis: Inject 10 µL of the prepared sample solution and run the analysis using the gradient program specified in Table 1.

-

Data Processing: Integrate all peaks in the chromatogram. Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.

NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using the parameters in Table 3.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using the parameters in Table 3.

-

Data Analysis: Process the spectra and compare the chemical shifts and coupling constants with the expected structure of this compound. Integrate the peaks in the ¹H NMR spectrum to identify the relative ratios of the compound to any observed impurities.

LC-MS Impurity Identification

-

Sample Preparation: Prepare the sample as described for the HPLC analysis.

-

Analysis: Inject the sample into the LC-MS system operating under the conditions specified in Table 4.

-

Data Analysis: Extract the mass spectra for any impurity peaks observed in the total ion chromatogram. Propose structures for the impurities based on their accurate mass measurements and fragmentation patterns.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the purity analysis process for this compound.

Caption: Workflow for the purity analysis of this compound.

Caption: Logical flow for HPLC method development.

References

The Unexplored Therapeutic Potential of 5-Bromo-3-fluoroisatoic Anhydride Derivatives: A Call for Scientific Investigation

Despite extensive investigation into the biological activities of related halogenated heterocyclic compounds, a comprehensive review of the scientific literature reveals a significant gap in our understanding of 5-Bromo-3-fluoroisatoic anhydride and its derivatives. While the isatoic anhydride scaffold is a known pharmacophore, and halogenation is a common strategy in drug design to enhance efficacy, the specific combination of 5-bromo and 3-fluoro substitutions on this framework remains largely uncharted territory in medicinal chemistry.

Currently, there is a notable absence of published research detailing the synthesis, biological evaluation, and mechanisms of action for derivatives of this compound. This lack of specific data prevents the construction of a detailed technical guide on their potential anticancer, antimicrobial, or enzyme-inhibitory activities. However, by examining the biological profiles of structurally analogous compounds, we can infer potential avenues for future research and highlight the untapped promise of this chemical class.

Insights from Structurally Related Compounds

Isatoic Anhydride Derivatives: A Foundation for Bioactivity

Isatoic anhydride and its derivatives have been identified as promising scaffolds for the development of various therapeutic agents. Notably, substituted isatoic anhydrides have been investigated as selective inactivators of trypsin-like serine proteases.[1] These enzymes play crucial roles in various physiological and pathological processes, making them attractive targets for drug development. The core benzoxazinedione structure of isatoic anhydride serves as a reactive electrophile, enabling it to interact with and inhibit the function of target proteins.

The Role of Halogenation in Modulating Biological Activity

The introduction of halogen atoms, such as bromine and fluorine, is a well-established strategy in medicinal chemistry to modulate the physicochemical and biological properties of molecules. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

-

Anticancer Potential: Studies on various halogenated heterocyclic compounds, including derivatives of isatin and indole, have demonstrated significant anticancer activity. For instance, 5-bromo-substituted isatin derivatives have shown enhanced cytotoxic effects compared to their unsubstituted counterparts.[2] The presence of a bromine atom at the 5-position of the indole ring in other classes of compounds has also been associated with potent antitumor activities against various cancer cell lines.

-

Antimicrobial Activity: Halogenated compounds are also prominent in the field of antimicrobial research. Bromo-substituted benzohydrazide derivatives have been synthesized and shown to possess significant antimicrobial potential.[3] The incorporation of bromine and fluorine into different molecular scaffolds has been linked to enhanced activity against a range of bacterial and fungal pathogens.[4]

-

Enzyme Inhibition: The strategic placement of halogens can lead to potent and selective enzyme inhibitors. As mentioned, isatoic anhydride derivatives can inhibit serine proteases, and it is plausible that the addition of bromo and fluoro substituents could enhance this activity or confer selectivity for different enzyme targets.

Future Directions and a Call to Action

The absence of specific research on this compound derivatives represents a clear opportunity for discovery in the field of drug development. The known bioactivity of the isatoic anhydride core, coupled with the proven benefits of halogenation, strongly suggests that this class of compounds could yield novel therapeutic agents with significant potential.

Future research in this area should focus on:

-

Synthesis of Novel Derivatives: The development of efficient synthetic routes to a library of this compound derivatives with diverse substitutions.

-

In Vitro Biological Screening: Comprehensive screening of these new compounds for a range of biological activities, including cytotoxicity against cancer cell lines, antimicrobial activity against pathogenic microorganisms, and inhibitory activity against key enzymatic targets.

-

Mechanism of Action Studies: For any lead compounds identified, detailed mechanistic studies to elucidate their mode of action at the molecular level. This would include identifying specific cellular targets and signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how different structural modifications to the this compound scaffold influence biological activity, which will guide the design of more potent and selective compounds.

References

- 1. Substituted isatoic anhydrides: selective inactivators of trypsin-like serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijstr.org [ijstr.org]

- 3. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazolinones using 5-Bromo-3-fluoroisatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals.[1] Their derivatives are known to exhibit a wide range of therapeutic properties, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial activities. The synthesis of novel quinazolinone analogs is therefore of significant interest in medicinal chemistry and drug discovery.

This document provides a detailed protocol for the synthesis of 6-bromo-8-fluoro-substituted quinazolin-4(3H)-ones via a one-pot, three-component reaction utilizing 5-Bromo-3-fluoroisatoic anhydride as a key starting material. This approach offers an efficient and versatile route to novel halogenated quinazolinones, which are valuable scaffolds for further chemical modification and pharmacological screening. The presence of bromine and fluorine substituents can significantly influence the physicochemical and biological properties of the final compounds.

General Reaction Scheme

The synthesis proceeds via a multicomponent reaction involving this compound, a primary amine, and an aldehyde. This reaction typically occurs in a suitable solvent and may be catalyzed by an acid.

General reaction for the synthesis of 6-Bromo-8-fluoro-quinazolin-4(3H)-ones.

Experimental Protocols

While direct experimental data for the use of this compound is not extensively reported, the following protocol is a representative procedure adapted from established methods for the synthesis of substituted quinazolinones from various isatoic anhydrides.[2]

Protocol: One-Pot Synthesis of 2,3-Disubstituted 6-Bromo-8-fluoro-4(3H)-quinazolinones

This protocol outlines the general procedure for the condensation of this compound, a primary amine, and an aldehyde.

Materials:

-

This compound

-

Appropriate primary amine (e.g., aniline, benzylamine)

-

Appropriate aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Ethanol (or other suitable solvent like DMF or acetic acid)

-

Catalyst (e.g., p-toluenesulfonic acid (p-TsOH), glacial acetic acid)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Thin-layer chromatography (TLC) apparatus

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, recrystallization flasks)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the selected primary amine (1.2 mmol), and the chosen aldehyde (1.0 mmol).

-

Add the solvent (e.g., 20 mL of ethanol).

-

Add the catalyst (e.g., p-TsOH, 0.2 mmol).

-

Attach a reflux condenser and heat the reaction mixture to reflux (the specific temperature will depend on the solvent used).

-

Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to 24 hours depending on the specific reactants.[1]

-

Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to yield the pure 2,3-disubstituted 6-bromo-8-fluoro-4(3H)-quinazolinone.

Data Presentation

| Starting Material | Amine/Other Reactants | Aldehyde | Catalyst/Solvent | Time (h) | Yield (%) | Reference |

| 5-Bromoanthranilic acid | Phenyl isothiocyanate | - | Triethylamine/Ethanol | 20 | 83.2 | [1] |

| 5-Bromoanthranilic acid | o-Amino benzoyl chloride | - | Pyridine | - | - | [3] |

| 6-Bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one | Hydrazine hydrate | - | - | 3 | - | [3] |

| Isatoic anhydride | Various primary amines | Various aldehydes | p-TsOH/Ethanol | 4 | - | [2] |

| 2-Bromobenzoic acid | Ammonia, 2-cyanobenzaldehyde, isocyanide | - | - | - | 41-78 | [4] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of 6-bromo-8-fluoro-quinazolinones.

Caption: General workflow for the one-pot synthesis of quinazolinones.

Plausible Reaction Mechanism

The following diagram outlines the plausible reaction mechanism for the acid-catalyzed three-component synthesis of quinazolinones from isatoic anhydride.

Caption: Plausible mechanism for quinazolinone formation.

Conclusion

The use of this compound in multicomponent reactions represents a promising strategy for the synthesis of novel, functionalized quinazolinones. The protocol provided herein, based on well-established synthetic methodologies, offers a robust starting point for researchers in drug discovery and medicinal chemistry to explore this chemical space. The resulting 6-bromo-8-fluoro-quinazolinone scaffold is a versatile platform for the development of new therapeutic agents. Further optimization of reaction conditions may be necessary depending on the specific substrates used.

References

- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medires [mediresonline.org]

- 4. A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5-Bromo-3-fluoroisatoic Anhydride as a Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-fluoroisatoic anhydride is a versatile and valuable building block in synthetic organic and medicinal chemistry. Its unique substitution pattern, featuring both a bromine and a fluorine atom, offers opportunities for the synthesis of a diverse range of heterocyclic compounds with potential biological activities. The isatoic anhydride core serves as a reactive scaffold that can undergo various transformations, primarily through nucleophilic attack and subsequent cyclization, to yield complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic systems, particularly quinazolinones and their derivatives. These compounds are of significant interest in drug discovery due to their wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Key Applications

This compound is a key precursor for the synthesis of several classes of heterocyclic compounds, most notably:

-

Quinazolin-4(3H)-ones and 2,3-Dihydroquinazolin-4(1H)-ones: These are the most common heterocyclic systems synthesized from isatoic anhydrides. The reaction typically involves the nucleophilic opening of the anhydride ring by an amine, followed by cyclization with a suitable one-carbon source (e.g., formamide, orthoformates, or aldehydes).

-

Triazolo-quinazolinones: These fused heterocyclic systems can be prepared by reacting the isatoic anhydride with hydrazine, followed by cyclization with a suitable reagent to form the triazole ring.

-

Benzodiazepines and other fused heterocycles: While less common, isatoic anhydrides can also serve as precursors for the synthesis of seven-membered rings and other complex heterocyclic systems through carefully designed reaction pathways.

The presence of the bromo and fluoro substituents on the aromatic ring of the resulting heterocyclic compounds provides several advantages:

-

Modulation of Physicochemical Properties: The halogens can influence the lipophilicity, metabolic stability, and pharmacokinetic profile of the final compounds.

-

Sites for Further Functionalization: The bromine atom, in particular, can serve as a handle for further synthetic transformations, such as cross-coupling reactions, to introduce additional diversity.

Synthesis of 6-Bromo-8-fluoro-quinazolin-4(3H)-one

One of the most direct applications of this compound is the synthesis of 6-bromo-8-fluoro-quinazolin-4(3H)-one. This can be achieved through a one-pot reaction with formamide, which serves as both the nitrogen source for the quinazolinone ring and the solvent.

Reaction Scheme

Caption: Synthesis of 6-bromo-8-fluoro-quinazolin-4(3H)-one.

Experimental Protocol

Materials:

-

This compound

-

Formamide

-

Ethanol

-

Standard laboratory glassware and heating apparatus

Procedure:

-

A mixture of this compound (1.0 eq) and formamide (10-15 eq) is placed in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to 120-130 °C and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The cooled reaction mixture is poured into ice-cold water with stirring.

-

The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The crude product is recrystallized from ethanol or a suitable solvent system to afford the pure 6-bromo-8-fluoro-quinazolin-4(3H)-one.

Quantitative Data (Representative)

| Product | Reagents | Solvent | Time (h) | Yield (%) |

| 6-Bromo-8-fluoro-quinazolin-4(3H)-one | Formamide | Formamide | 3 | 75-85 |

Note: This data is representative and may vary based on specific reaction conditions and scale.

Synthesis of 6-Bromo-8-fluoro-2-substituted-quinazolin-4(3H)-ones via Multicomponent Reaction

A highly efficient method for the synthesis of 2-substituted quinazolinones is the one-pot, three-component reaction of this compound, a primary amine, and an aldehyde. This approach allows for the rapid generation of a library of compounds with diverse substitutions.

Reaction Workflow

Caption: Multicomponent synthesis of quinazolinones.

Experimental Protocol (General)

Materials:

-

This compound

-

Appropriate primary amine (e.g., aniline, benzylamine)

-

Appropriate aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Solvent (e.g., ethanol, acetic acid, or a green solvent like water)

-

Catalyst (optional, e.g., p-toluenesulfonic acid, sulfamic acid)

Procedure:

-

To a solution of the primary amine (1.0 eq) in the chosen solvent, add this compound (1.0 eq) and the aldehyde (1.0 eq).

-

If a catalyst is used, it is added at this stage (typically 10-20 mol%).

-

The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is isolated.

-

Isolation may involve pouring the reaction mixture into water to precipitate the product, followed by filtration.

-

The crude product is then purified by recrystallization or column chromatography.

Quantitative Data for Representative Multicomponent Reactions

| R1 (Amine) | R2 (Aldehyde) | Solvent | Catalyst | Time (h) | Yield (%) |

| Aniline | Benzaldehyde | Ethanol | p-TSA | 6 | 80-90 |

| Benzylamine | 4-Chlorobenzaldehyde | Acetic Acid | None | 4 | 75-85 |

| Cyclohexylamine | 4-Methoxybenzaldehyde | Water | Sulfamic Acid | 8 | 70-80 |

Note: This data is based on general procedures for substituted isatoic anhydrides and serves as a guideline. Actual results may vary.

Synthesis of 6-Bromo-8-fluoro-3-amino-2-substituted-quinazolin-4(3H)-ones

For the synthesis of 3-amino-quinazolinones, which are valuable intermediates for further derivatization, hydrazine hydrate is used as the amine component.

Signaling Pathway Analogy: Synthetic Pathway

Caption: Synthetic pathway to 3-amino-quinazolinones.

Experimental Protocol

Step 1: Synthesis of 2-Amino-5-bromo-3-fluorobenzhydrazide

-

This compound (1.0 eq) is suspended in ethanol.

-

Hydrazine hydrate (1.2 eq) is added dropwise to the suspension at room temperature.

-

The reaction mixture is stirred for 1-2 hours, during which the intermediate precipitates.

-

The solid is collected by filtration, washed with cold ethanol, and dried to yield the benzhydrazide intermediate.

Step 2: Cyclization to form the Quinazolinone Ring

-

The 2-amino-5-bromo-3-fluorobenzhydrazide (1.0 eq) and an appropriate aldehyde (1.1 eq) are refluxed in a suitable solvent like ethanol or acetic acid for 4-6 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the mixture is cooled, and the product crystallizes out.

-

The product is collected by filtration, washed, and recrystallized.

Quantitative Data for Representative Reactions

| Intermediate | R (Aldehyde) | Solvent | Time (h) | Overall Yield (%) |

| 2-Amino-5-bromo-3-fluorobenzhydrazide | Phenyl | Ethanol | 5 | 70-80 |

| 2-Amino-5-bromo-3-fluorobenzhydrazide | 4-Nitrophenyl | Acetic Acid | 4 | 65-75 |

Note: Yields are for the two-step process and are representative.

Safety Precautions

-

This compound and its derivatives should be handled in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a highly useful and reactive precursor for the synthesis of a variety of heterocyclic compounds, particularly substituted quinazolinones. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this building block and to generate novel molecules for applications in drug discovery and materials science. The presence of the bromo and fluoro substituents provides unique opportunities for fine-tuning the properties of the final products and for further synthetic elaboration.

Application Notes and Protocols for Microwave-Assisted Synthesis of Bioactive Quinazolinones from 5-Bromo-3-fluoroisatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the microwave-assisted synthesis of quinazolinone derivatives using 5-Bromo-3-fluoroisatoic anhydride as a key starting material. Quinazolinones are a prominent class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery. Microwave-assisted organic synthesis offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced purity of the final products.[1] This protocol will serve as a comprehensive guide for researchers interested in the rapid and efficient synthesis of novel brominated and fluorinated quinazolinones, which are of particular interest due to the known impact of halogen substitution on pharmacological properties.

Introduction

Quinazolinones and their derivatives are a critical class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and approved drugs. Their diverse pharmacological activities include but are not limited to anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. The functionalization of the quinazolinone scaffold, particularly with halogens like bromine and fluorine, can significantly modulate the biological activity and pharmacokinetic profile of the resulting compounds.

This compound is a valuable precursor for the synthesis of quinazolinones bearing both bromo and fluoro substituents on the benzene ring. The incorporation of these halogens can enhance membrane permeability, metabolic stability, and binding affinity to biological targets.

Microwave-assisted organic synthesis has emerged as a powerful and green technology in synthetic chemistry.[2] The use of microwave irradiation can dramatically accelerate chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.[1] This is attributed to the efficient and uniform heating of the reaction mixture through dielectric heating. This application note details a generalized protocol for the microwave-assisted synthesis of 2,3-disubstituted-6-bromo-8-fluoro-quinazolin-4(3H)-ones from this compound.

Reaction Scheme & Mechanism

The microwave-assisted synthesis of 2,3-disubstituted-6-bromo-8-fluoro-quinazolin-4(3H)-ones from this compound and a primary amine is a one-pot, three-component reaction. The general reaction scheme is as follows:

Figure 1: General reaction scheme for the synthesis of 6-Bromo-8-fluoro-2,3-disubstituted quinazolin-4(3H)-ones.

The reaction proceeds through the initial ring-opening of the this compound by the primary amine to form a 2-amino-5-bromo-3-fluorobenzamide intermediate. This is followed by condensation with an aldehyde to form a Schiff base, which then undergoes microwave-induced cyclization to yield the final quinazolinone product.

Experimental Protocols